molecular formula C9H6BrNS2 B1281907 4-(4-Bromophenyl)-2-thiazolethiol CAS No. 2103-95-9

4-(4-Bromophenyl)-2-thiazolethiol

Cat. No. B1281907
CAS RN: 2103-95-9
M. Wt: 272.2 g/mol
InChI Key: QNNMMIMBOFCDQK-UHFFFAOYSA-N
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Description

The compound "4-(4-Bromophenyl)-2-thiazolethiol" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 4-phenyl-thiazoles and bromophenyl-substituted thiadiazoles are discussed, which can provide insights into the chemistry and potential applications of "4-(4-Bromophenyl)-2-thiazolethiol" .

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of new imidazo[2,1-b]thiazole derivatives with a bromophenyl group involves the use of acetic acid hydrazide and subsequent reactions to introduce the desired substituents . Similarly, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine demonstrates a multi-step process including cyclization, chlorination, and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "4-(4-Bromophenyl)-2-thiazolethiol".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. For example, the crystal structure analysis of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole provides insights into the nature and strength of intermolecular interactions, which are important for understanding the compound's behavior in solid-state . Similarly, the molecular structure and electronic properties of 4-Phenyl-3H-1,3-thiazol-2-ol have been investigated using density functional theory, which could be relevant for understanding the properties of "4-(4-Bromophenyl)-2-thiazolethiol" .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including bromination, which is relevant for the synthesis of bromophenyl-substituted compounds . The reactivity of the thiazole ring can be influenced by the presence of substituents, which can direct further functionalization of the molecule. The bromination of 4-(2-thienyl)thiazoles, for example, is influenced by the substituents present on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of a bromophenyl group can significantly affect these properties. For instance, the antimicrobial activity of imidazo[2,1-b]thiazole derivatives with a bromophenyl group has been assessed, indicating that these compounds can exhibit biological activity . Additionally, the electronic properties, such as frontier orbitals and band gap energies, are important for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

  • Synthesis of Mixed Bisamide Derivative and Monoamide Product

    • Field : Organic Chemistry
    • Application : 4-Bromophenyl isocyanate, a compound similar to 4-(4-Bromophenyl)-2-thiazolethiol, is used in the synthesis of mixed bisamide derivative and monoamide product .
  • Crystal Structure Analysis

    • Field : Crystallography
    • Application : A compound similar to 4-(4-Bromophenyl)-2-thiazolethiol, specifically 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, was used in a study to determine its crystal structure .
    • Method : The crystal structure was determined using X-ray diffraction .
    • Results : The crystal structure of the compound was successfully determined .
  • Antimicrobial Agent Development

    • Field : Medicinal Chemistry
    • Application : Substituted methanones, synthesized from compounds like (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone, were tested for antibacterial and antifungal activities.
    • Results : The results indicated potential use in developing new antimicrobial agents.
  • Visible-Light-Driven Reduction of CO2

    • Field : Environmental Chemistry
    • Application : A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling . This was used for highly active and selective visible-light-driven reduction of CO2 to CO .
    • Method : The complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co2+ . The compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation .
    • Results : Co/CuTBPP–BPY–COP (dual metal sites) exhibited better photocatalytic activity than CuTBPP–BPY–COP (a single metal site). Co/CuTBPP–BPY–COP retained a higher photocatalysis capacity for CO2 reduction after 10 consecutive cycles .
  • Synthesis of Liquid Crystal Oligomers and Polymers

    • Field : Polymer Chemistry
    • Application : The synthesis and liquid crystalline behaviour of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, are reported .
    • Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
    • Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : A mixture of 2,4,6-tris (4-bromophenyl)pyrimidine (3) (5 g, 9.17 mmol) and copper (I)cyanide (4.1 g, 45.9 mmol) in freshly distilled quinoline (75 mL) was refluxed for 3 hr .
  • Synthesis of Porphyrin-based Conjugated Organic Polymer

    • Field : Environmental Chemistry
    • Application : A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling . This was used for highly active and selective visible-light-driven reduction of CO2 to CO .
    • Method : The complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co2+ . The compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation .
    • Results : Co/CuTBPP–BPY–COP (dual metal sites) exhibited better photocatalytic activity than CuTBPP–BPY–COP (a single metal site). Co/CuTBPP–BPY–COP retained a higher photocatalysis capacity for CO2 reduction after 10 consecutive cycles .
  • Synthesis of Porous Organic Polymers

    • Field : Polymer Chemistry
    • Application : Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers, i.e., tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si), and stereocontorted 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF) result in two novel porous organic polymers, POP-1 and POP-2 .
    • Results : These materials show high thermal stability and comparable specific surface areas with Brunauer–Emmer–Teller surface areas of up to 983 m2 g−1, and total pore volumes of up to 0.81 cm3 g−1 (POP-1) .

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicity testing and risk assessment. This information is often specific to the compound .

Future Directions

The future directions for research on a specific compound would depend on its potential applications and the current state of knowledge about the compound. This could include further studies on its synthesis, properties, and potential uses .

properties

IUPAC Name

4-(4-bromophenyl)-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNMMIMBOFCDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499622
Record name 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-thiazolethiol

CAS RN

2103-95-9
Record name 4-(4-Bromophenyl)-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2103-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-2-thiazolethiol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Alcaide, A Llebaria - The Journal of Organic Chemistry, 2014 - ACS Publications
A library of sphingolipid analogues is designed and tested as inhibitors against mammalian and fungal sphingolipid enzymes. The synthesis of sphingolipid analogues is based on the …
Number of citations: 18 pubs.acs.org

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